1-phenyl-1H-imidazole-5-carbaldehyde 1-phenyl-1H-imidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17215713
InChI: InChI=1S/C10H8N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h1-8H
SMILES:
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

1-phenyl-1H-imidazole-5-carbaldehyde

CAS No.:

Cat. No.: VC17215713

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

1-phenyl-1H-imidazole-5-carbaldehyde -

Specification

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 3-phenylimidazole-4-carbaldehyde
Standard InChI InChI=1S/C10H8N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h1-8H
Standard InChI Key SAVGMQZMOQMKID-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C=NC=C2C=O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

1-Phenyl-1H-imidazole-5-carbaldehyde consists of a five-membered imidazole ring with:

  • A phenyl group at the 1-position, contributing aromatic stability.

  • A formyl group (-CHO) at the 5-position, enabling nucleophilic addition reactions.

The molecular formula is C₁₀H₈N₂O, with a theoretical molecular weight of 172.18 g/mol. Compared to its methyl-substituted analogue (C₁₁H₁₀N₂O, MW: 186.21 g/mol) , the absence of a methyl group reduces steric hindrance, potentially enhancing reactivity.

Table 1: Comparative Structural Data for Imidazole-5-carbaldehyde Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
1-Phenyl-1H-imidazole-5-carbaldehydeC₁₀H₈N₂O172.18Not Assigned
2-Methyl-1-phenyl-1H-imidazole-5-carbaldehydeC₁₁H₁₀N₂O186.211002107-31-4
4-(Benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehydeC₁₇H₁₄N₂OS294.401251922-54-9

Spectroscopic Properties

While experimental data for 1-phenyl-1H-imidazole-5-carbaldehyde are unavailable, its analogues exhibit distinct spectral features:

  • IR Spectroscopy: The formyl group in 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde shows a strong absorption band near 1,700 cm⁻¹ for the C=O stretch .

  • NMR: In 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde (CAS: 94938-03-1), the aldehyde proton resonates at δ 9.8–10.2 ppm in ¹H NMR.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of imidazole-5-carbaldehydes typically involves cyclization and functionalization steps. For example:

  • Condensation Reactions: 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carbaldehyde (CAS: 13230-13-2) is synthesized via KOH-mediated condensation in dimethyl sulfoxide (DMSO) at 35°C .

  • Oxidation of Alcohols: Analogues like 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde may be derived from oxidation of corresponding imidazole alcohols.

Table 2: Representative Synthesis Conditions for Imidazole-5-carbaldehydes

CompoundReaction ConditionsYieldReference
4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carbaldehydeKOH, DMSO, 35°C, 0.7 h87%
2-Methyl-1-phenyl-1H-imidazole-5-carbaldehydeNot ReportedN/A

Reactivity

The aldehyde group at the 5-position undergoes characteristic reactions:

  • Nucleophilic Additions: Reaction with amines to form Schiff bases, useful in coordination chemistry.

  • Reductions: Conversion to hydroxymethyl groups using NaBH₄ or LiAlH₄.

Applications in Medicinal Chemistry

Antimicrobial Activity

4-(Benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde demonstrates broad-spectrum antimicrobial activity, with MIC values ≤ 8 µg/mL against Gram-positive bacteria. This suggests that the unsubstituted 1-phenyl derivative may exhibit similar bioactivity.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yields.

  • Biological Screening: Evaluate the compound against neglected tropical disease targets.

  • Materials Science: Explore use in metal-organic frameworks (MOFs) due to its chelating aldehyde group.

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